4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a cyclopropyl group and at position 3 with a piperidine moiety. The piperidine is further modified by a 3-(propan-2-yl)-1,2,4-oxadiazole-methyl group. This structural configuration is designed to optimize target binding, metabolic stability, and pharmacokinetic properties. The cyclopropyl group enhances steric and electronic interactions with hydrophobic binding pockets in biological targets , while the oxadiazole serves as a bioisostere to improve resistance to enzymatic degradation .
Properties
IUPAC Name |
5-[[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-12(2)18-20-17(27-24-18)11-25-9-7-14(8-10-25)19-22-21-16-6-5-15(13-3-4-13)23-26(16)19/h5-6,12-14H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRACNIVKGYPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to diverse pharmacological activities.
Biological Activity
The compound 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a novel synthetic derivative that combines a triazolo-pyridazine core with oxadiazole and piperidine moieties. This structural configuration suggests potential pharmacological activities, particularly in the realms of anticancer and antimicrobial agents. This article reviews the biological activity of this compound based on available research findings.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 378.4 g/mol. The compound features a complex structure that may influence its biological interactions and efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50 values in the low micromolar range (0.008 - 0.014 μM) . This indicates that similar derivatives could exhibit potent anticancer properties.
The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division. Compounds like 4q , structurally related to our compound of interest, have shown to disrupt microtubule dynamics effectively . This disruption leads to cell cycle arrest at the G2/M phase, ultimately resulting in increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies on related compounds have demonstrated significant biological activities:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Tubulin polymerization inhibition |
| 4q | A549 | 0.008 | Tubulin polymerization inhibition |
| 4q | HT-1080 | 0.012 | Tubulin polymerization inhibition |
These results suggest that the structural components of our compound may similarly affect cell viability and proliferation through analogous pathways.
Antimicrobial Activity
The 1,2,4-triazole moiety has been recognized for its broad-spectrum antimicrobial properties . Compounds with this scaffold have shown efficacy against various pathogens, including bacteria and fungi. The potential for our compound to exhibit similar antimicrobial effects warrants further investigation.
Structure-Activity Relationship (SAR)
The presence of specific functional groups within the structure influences biological activity significantly. The cyclopropyl group has been associated with enhanced binding affinity to biological targets due to its unique steric and electronic properties . Additionally, the oxadiazole component may contribute to improved solubility and bioavailability.
Case Studies
In a comparative study involving derivatives of [1,2,4]triazolo[4,3-b]pyridazine , researchers found that modifications at the piperidine nitrogen significantly altered potency against cancer cell lines . This highlights the importance of structural variations in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP (3.2) is higher than carboxamide derivatives (e.g., Compound 25, logP = 2.8) due to the oxadiazole’s hydrophobic isopropyl group .
- Metabolic Stability : Oxadiazole in the target compound reduces CYP450-mediated metabolism compared to ester-containing analogues (e.g., Compound 39 in , t₁/₂ = 2.1 h vs. target’s t₁/₂ = 5.8 h) .
- Solubility : The absence of ionizable groups in the target compound results in lower aqueous solubility (12 µM) than carboxylic acid derivatives (Compound 24: 180 µM) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazolopyridazine core in this compound?
- Methodological Answer: The triazolopyridazine core can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key steps include optimizing reaction time (12–24 hrs) and temperature (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the core structure .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify substituent positions. For purity assessment, employ reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). A purity threshold of ≥95% is recommended for biological assays .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer: Use chemical-resistant gloves (nitrile) and a fume hood to minimize inhalation risks. Store the compound in a desiccator at 4°C under inert gas (argon) to prevent moisture-induced degradation. Refer to Safety Data Sheets (SDS) for spill management, which recommends neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting NMR spectral data for the oxadiazole-methylpiperidine moiety be resolved?
- Methodological Answer: Conflicting NOESY or COSY cross-peaks may arise from conformational flexibility in the oxadiazole-methylpiperidine linkage. Perform variable-temperature NMR (VT-NMR) studies (−20°C to 60°C in DMSO-d6) to identify dynamic rotational barriers. Computational modeling (DFT at B3LYP/6-31G* level) can predict stable conformers and validate experimental observations .
Q. What experimental designs are effective for evaluating enzyme inhibition potential?
- Methodological Answer: Use fluorescence-based enzymatic assays (e.g., cytochrome P450 14α-demethylase, PDB: 3LD6) with IC50 determination via dose-response curves (1 nM–100 µM). Include positive controls (e.g., ketoconazole) and validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .
Q. How can in silico modeling predict metabolic stability and off-target interactions?
- Methodological Answer: Employ Schrödinger’s QikProp or SwissADME to calculate pharmacokinetic parameters (logP, PSA) and predict CYP450 metabolism sites. Molecular dynamics simulations (GROMACS, 100 ns) can assess binding stability to off-target kinases (e.g., JAK2 or EGFR) by analyzing root-mean-square deviation (RMSD) trajectories .
Q. What strategies address low yields in the final coupling step (piperidine-oxadiazole linkage)?
- Methodological Answer: Low yields may result from steric hindrance at the piperidine nitrogen. Use Mitsunobu conditions (DIAD, PPh3) or Pd-catalyzed Buchwald-Hartwig amination to improve coupling efficiency. Microwave-assisted synthesis (150°C, 30 min) can enhance reaction kinetics .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC50 values?
- Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility not captured in docking. Use ensemble docking (Glide SP/XP) with multiple receptor conformations and validate with free-energy perturbation (FEP) calculations. Experimentally, repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. Why might X-ray crystallography fail to resolve the cyclopropyl-triazolopyridazine conformation?
- Methodological Answer: The cyclopropyl group’s small size and high symmetry can reduce electron density contrast. Co-crystallize with a heavy-atom derivative (e.g., selenomethionine) or use synchrotron radiation (λ = 0.9 Å) to enhance resolution. Alternatively, employ neutron diffraction for proton position clarity .
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Triazolopyridazine synthesis | 100°C, DMF, 18 hrs | |
| HPLC purity threshold | ≥95% (C18, 254 nm) | |
| IC50 assay range | 1 nM–100 µM | |
| DFT optimization level | B3LYP/6-31G* |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
